Bicyclo[2.2.1]hept-5-ene-2-carboxamide
CAS No.: 95-17-0
Cat. No.: VC1965342
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95-17-0 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | bicyclo[2.2.1]hept-5-ene-2-carboxamide |
| Standard InChI | InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) |
| Standard InChI Key | ZTUUVDYQBLRAAC-UHFFFAOYSA-N |
| SMILES | C1C2CC(C1C=C2)C(=O)N |
| Canonical SMILES | C1C2CC(C1C=C2)C(=O)N |
Introduction
Structural Characteristics and Nomenclature
Bicyclo[2.2.1]hept-5-ene-2-carboxamide belongs to the norbornene family, featuring a bicyclo[2.2.1]hept-5-ene core with a carboxamide substituent at the 2-position. The compound exists in two stereoisomeric forms due to the rigid bicyclic framework: exo (substituent oriented away from the bridge) and endo (substituent oriented toward the bridge) . X-ray crystallography of related derivatives, such as 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, confirms the 1R,2R,4R absolute configuration for the (+)-enantiomer, which correlates with the stereochemistry of downstream ketones like bicyclo[2.2.1]hept-5-en-2-one .
Table 1: Key Physical and Chemical Properties
Synthesis and Stereochemical Control
Resolution of Enantiomers
Chiral resolution of racemic mixtures is critical for pharmacological applications. Cellulose triacetate column chromatography successfully separates enantiomers of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, enabling the isolation of enantiopure (+)- and (−)-forms . Subsequent base hydrolysis converts these to (+)-bicyclo[2.2.1]hept-5-en-2-one, confirming the stereochemical integrity of the process .
Chemical Reactivity and Functionalization
The carboxamide group and unsaturated bicyclic core render the compound amenable to diverse transformations:
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate or chromium trioxide introduces ketone or epoxide functionalities at the double bond.
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Reduction: Hydrogenation over palladium catalysts saturates the norbornene double bond, yielding bicyclo[2.2.1]heptane-2-carboxamide derivatives .
Substitution Reactions
The primary amide undergoes nucleophilic substitution with alkyl halides (e.g., 2-chloroethylamine) to form N-alkylated derivatives, which exhibit enhanced biological activity . For instance, N-(2-chloroethyl)-bicyclo[2.2.1]hept-5-ene-2-carboxamide (molecular weight: 199.68 g/mol) has been synthesized for cytotoxicity studies .
| Compound | 5-HT₁A (pKi) | 5-HT₂A (pKi) | 5-HT₂C (pKi) |
|---|---|---|---|
| Norbo-10 (2-Cl substituent) | 7.2 | 6.8 | 7.9 |
| Norbo-11 (4-Cl substituent) | 7.5 | 7.1 | 8.2 |
| Norbo-15 (2-F substituent) | 6.9 | 6.5 | 7.7 |
Derivatives with halogenated arylpiperazine moieties exhibit nanomolar affinity for 5-HT₂C receptors, rivaling selective ligands like RS-102221 (pKi = 8.25) . Molecular docking studies suggest that the norbornene moiety occupies hydrophobic pockets of target proteins, while the carboxamide group forms hydrogen bonds with active-site residues .
Applications in Materials Science
The compound’s rigidity and functionalizability make it valuable in polymer chemistry:
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Photoresist Materials: Exo-isomers of norbornene carboxylates exhibit superior reactivity in ring-opening metathesis polymerization (ROMP), enabling the synthesis of high-performance polymers for optical applications .
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Thermal Stability: Polynorbornenes derived from carboxamide precursors demonstrate thermal stability >300°C, suitable for aerospace and electronic coatings .
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